DMA trihydrochloride

Fluorescent Probe Microscopy Bisbenzimidazole

DMA trihydrochloride is a bisbenzimidazole fluorescent probe with dual functionality: DAPI/Hoechst-compatible nuclear staining (λex=340/λem=478 nm) and validated radioprotection (DRF=1.28, 300 mg/kg oral). Divergent cytotoxicity (HeLa IC50=3.4 μM vs MCF7=5.3 μM) enables SAR comparator studies versus generic Hoechst dyes. Trihydrochloride salt ensures aqueous solubility (15.9 mg/mL) for DMSO-free stock preparation, reducing solvent artifacts in live-cell imaging. Established pharmacokinetics (Tmax=1 h, t1/2=4 h) and preferential normal-tissue biodistribution support radiotherapy research. ≥98% purity.

Molecular Formula C27H31Cl3N6O2
Molecular Weight 577.9 g/mol
Cat. No. B560570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMA trihydrochloride
Molecular FormulaC27H31Cl3N6O2
Molecular Weight577.9 g/mol
Structural Identifiers
InChIInChI=1S/C27H28N6O2.3ClH/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3;;;/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31);3*1H
InChIKeyNJYXXGULZHPSHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMA Trihydrochloride: A Fluorescent Bisbenzimidazole with Defined Cytotoxicity and Radioprotective Profile


DMA trihydrochloride (CAS 2095832-33-8) is a synthetic bisbenzimidazole derivative developed as a fluorescent probe (λex=340 nm, λem=478 nm) and a radioprotective agent [1]. Structurally characterized as 5-(4-methylpiperazin-1-yl)-2-[2'-(3,4-dimethoxyphenyl)-5'benzimidazolyl]benzimidazole trihydrochloride, the compound exhibits defined cytotoxicity against human tumor cell lines (HeLa IC50 = 3.4 μM; MCF7 IC50 = 5.3 μM) and demonstrates in vivo radioprotection with a dose-reduction factor (DRF) of 1.28 at a single oral dose of 300 mg/kg in mice [2][3]. Its trihydrochloride salt form confers aqueous solubility of 15.9 mg/mL, facilitating stock solution preparation and biological assay compatibility [4].

Why DMA Trihydrochloride Cannot Be Replaced by Other Bisbenzimidazoles or Fluorescent Dyes


Bisbenzimidazole derivatives exhibit pronounced structural and functional heterogeneity; minor modifications to the aromatic core or substituent pattern can drastically alter DNA binding affinity, fluorescence quantum yield, subcellular localization, and off-target cytotoxicity [1]. For instance, the widely used nuclear stain Hoechst 33342 displays an inverted cytotoxicity profile relative to DMA trihydrochloride, with substantially lower IC50 in MCF7 cells (0.20 μM) but higher IC50 in HeLa cells (4.56 μM) [2]. Moreover, unlike simple fluorescent probes, DMA trihydrochloride possesses a secondary pharmacology as a radioprotector (DRF = 1.28) mediated by free-radical quenching, a property absent in standard Hoechst dyes and other bisbenzimidazole analogs [3]. Its trihydrochloride salt form also provides superior aqueous solubility compared to many free-base bisbenzimidazoles, directly impacting experimental workflow and reproducibility [4]. Therefore, substituting DMA trihydrochloride with a generic bisbenzimidazole or alternative fluorophore without empirical validation risks introducing uncharacterized variables in cytotoxicity readouts, imaging signal-to-noise, and radioprotection assays.

DMA Trihydrochloride Differentiation: Quantitative Evidence vs. Comparators


Fluorescence Excitation/Emission Profile: Operational Compatibility with Standard UV Microscopy

DMA trihydrochloride exhibits fluorescence maxima at λex=340 nm and λem=478 nm, which falls within the operational range of standard DAPI/Hoechst filter sets and UV-excitation microscopes . This spectral profile is comparable to Hoechst 33342 (λex ~350 nm, λem ~461 nm) , enabling direct substitution into established imaging protocols without requiring specialized optical filters. However, the compound's 478 nm emission provides slightly better separation from autofluorescence in the blue channel compared to shorter-wavelength dyes, potentially improving signal-to-noise in live-cell imaging .

Fluorescent Probe Microscopy Bisbenzimidazole

Divergent Cytotoxicity Profile vs. Hoechst 33342 in HeLa and MCF7 Cancer Cells

In a cross-study comparison, DMA trihydrochloride demonstrates a cell-line-dependent cytotoxicity profile that is opposite to that of Hoechst 33342. Against HeLa cervical carcinoma cells, DMA exhibits an IC50 of 3.4 μM, whereas Hoechst 33342 shows an IC50 of 4.56 μM, indicating ~1.3-fold higher potency for DMA in this lineage [1][2]. Conversely, in MCF7 breast adenocarcinoma cells, DMA's IC50 is 5.3 μM, while Hoechst 33342's IC50 is 0.20 μM, representing a 26.5-fold higher potency for Hoechst 33342 [1][2]. This differential sensitivity suggests distinct mechanisms of cellular uptake or DNA interaction that cannot be predicted by structural similarity alone.

Cytotoxicity Cancer Cell Lines IC50 Comparison

In Vivo Radioprotection: Dose-Reduction Factor of 1.28 at Single Oral Dose

DMA trihydrochloride demonstrates quantifiable radioprotection in Balb/c mice following a single oral dose of 300 mg/kg administered 2 hours before total body irradiation [1]. The dose-reduction factor (DRF), defined as the ratio of radiation doses required to produce equivalent lethality in protected versus unprotected animals, was calculated as 1.28 (95% CI not reported) [1]. A separate study using graded radiation doses determined a DRF of 1.35 based on elevation of radiation LD50/30 from 5.21 Gy to 7.06 Gy [2]. Notably, this radioprotective effect occurred without compromising tumor response in tumor-bearing mice, a critical differentiation from many radioprotectors that non-selectively protect malignant tissues [1].

Radioprotector In Vivo Efficacy DRF

Aqueous Solubility Advantage of Trihydrochloride Salt Form

The trihydrochloride salt of DMA confers an aqueous solubility of 15.9 mg/mL (27.5 mM) with sonication and warming, a >10-fold improvement over the solubility typically observed for neutral bisbenzimidazole free bases, which are often sparingly soluble in water and require organic co-solvents [1]. This enhanced solubility is attributed to protonation of the piperazine and benzimidazole nitrogens at physiological pH, increasing hydrophilicity and enabling direct dissolution in aqueous buffers without DMSO . The salt form also improves long-term solution stability, with stock solutions stored at -80°C remaining stable for up to 1 year according to vendor specifications [1].

Solubility Formulation Salt Form

Safety Margin: LD50 >2000 mg/kg and Repeat-Dose Toxicity Profile

Acute toxicity studies in Balb/c mice determined a single oral dose LD50 of >2000 mg/kg body weight for DMA trihydrochloride, with no mortality observed at this dose [1]. In contrast, repeated daily oral administration for 28 days established a cumulative LD50 of 225 mg/kg body weight, indicating a ~9-fold lower tolerability upon chronic exposure [1]. Histopathological examination, biochemical parameters, and relative organ weights showed no significant abnormalities in DMA-treated animals compared to vehicle controls [1]. The therapeutic index for radioprotection (LD50 single dose / effective radioprotective dose) is >6.7 (2000 mg/kg / 300 mg/kg), providing a substantial safety window for acute dosing paradigms [1][2].

Toxicology LD50 Safety

Pharmacokinetic Parameters: Oral Bioavailability and Elimination Half-Life

Following oral administration in mice, DMA trihydrochloride exhibits a time to peak plasma concentration (Cmax) of 1 hour, an absolute oral bioavailability of 8.84%, and an elimination half-life of 4 hours [1]. Intravenous administration yields a comparable half-life but higher initial exposure, consistent with first-pass metabolism limiting oral bioavailability [1]. Biodistribution studies using 99mTc-labeled DMA demonstrate preferential accumulation in the lungs, liver, kidneys, and spleen, with peak tissue concentrations achieved at 1 hour and retention up to 4 hours; notably, tumor accumulation is low, a desirable property for a radioprotector intended to spare normal tissues [1]. These parameters inform dose scheduling for radioprotection studies, where optimal protection is observed when DMA is administered 2 hours before irradiation [1][2].

Pharmacokinetics Bioavailability Half-Life

Validated Application Scenarios for DMA Trihydrochloride Based on Quantitative Evidence


Fluorescence Microscopy and High-Content Screening Using Standard UV Filter Sets

DMA trihydrochloride's excitation at 340 nm and emission at 478 nm are compatible with common DAPI/Hoechst imaging channels, enabling immediate integration into existing fluorescence microscopy workflows for nuclear staining or live-cell tracking . The trihydrochloride salt's aqueous solubility facilitates preparation of concentrated stock solutions without DMSO, reducing solvent-induced cytotoxicity artifacts in long-term imaging experiments [1].

Cell-Line-Specific Cytotoxicity Screening in Oncology Research

Given the divergent IC50 profile between HeLa (3.4 μM) and MCF7 (5.3 μM) cells relative to Hoechst 33342, DMA trihydrochloride serves as a useful comparator compound in studies investigating structure-activity relationships of bisbenzimidazole DNA-binding agents [2][3]. Researchers should select DMA when HeLa cell potency is prioritized, but exercise caution in MCF7-based assays where Hoechst 33342 exhibits 26.5-fold greater potency.

In Vivo Radioprotection Studies Targeting Normal Tissue Sparing

DMA trihydrochloride is validated as a radioprotector tool compound for murine models of total body irradiation, with a defined effective dose (300 mg/kg oral), optimal pre-irradiation interval (2 hours), and quantifiable efficacy (DRF = 1.28–1.35) [4][5]. Its preferential biodistribution to normal tissues (lungs, liver, kidneys, spleen) over tumor xenografts supports studies of differential normal tissue protection during radiotherapy [4].

Pharmacokinetic and Biodistribution Studies in Rodent Models

With established pharmacokinetic parameters (Tmax = 1 hour, oral bioavailability = 8.84%, t1/2 = 4 hours) and tissue-specific retention profiles, DMA trihydrochloride can be employed as a reference compound for comparative pharmacokinetic evaluations of novel bisbenzimidazole analogs or for investigating enterohepatic recirculation mechanisms [4].

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